molecular formula C7H10O2 B13444061 5-Cyclopropyloxolan-2-one

5-Cyclopropyloxolan-2-one

Cat. No.: B13444061
M. Wt: 126.15 g/mol
InChI Key: MOWTZUFUIULHAD-UHFFFAOYSA-N
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Description

5-Cyclopropyloxolan-2-one is a cyclic organic compound characterized by a five-membered ring structure that includes an oxygen atom. This compound is part of the broader class of cycloalkanes, which are known for their ring-like structures and unique chemical properties. The presence of a cyclopropyl group attached to the oxolane ring adds to its distinctiveness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyloxolan-2-one typically involves cyclization reactions. One common method is the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another method involves the 3-exo-tet cyclization of 1,3-dihalopropanes with zinc powder in ethanol .

Industrial Production Methods: Industrial production of this compound may utilize similar cyclization techniques but on a larger scale. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced industrial equipment may be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Cyclopropyloxolan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyloxolan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, making it more reactive and capable of forming covalent bonds with target proteins. This reactivity can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclobutane: A four-membered ring structure.

    Cyclopentane: A five-membered ring without the oxygen atom.

Uniqueness: 5-Cyclopropyloxolan-2-one is unique due to the presence of both a cyclopropyl group and an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-cyclopropyloxolan-2-one

InChI

InChI=1S/C7H10O2/c8-7-4-3-6(9-7)5-1-2-5/h5-6H,1-4H2

InChI Key

MOWTZUFUIULHAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCC(=O)O2

Origin of Product

United States

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